molecular formula C22H26ClF3N4O B15040304 [3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

[3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B15040304
M. Wt: 454.9 g/mol
InChI Key: BNMPQTIPKGJZJX-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chloro, methylphenyl, and trifluoromethyl groups through various substitution reactions. The final step often involves the attachment of the piperidinyl methanone moiety.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl methanone moiety.

    Reduction: Reduction reactions may target the pyrazolopyrimidine core or the trifluoromethyl group.

    Substitution: Various substitution reactions can occur, especially at the chloro and methylphenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Medicine

In medicine, it could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H26ClF3N4O

Molecular Weight

454.9 g/mol

IUPAC Name

[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26ClF3N4O/c1-12-7-9-15(10-8-12)16-11-17(22(24,25)26)30-20(27-16)18(23)19(28-30)21(31)29-13(2)5-4-6-14(29)3/h7-10,13-14,16-17,27H,4-6,11H2,1-3H3

InChI Key

BNMPQTIPKGJZJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)C)C(F)(F)F)C

Origin of Product

United States

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